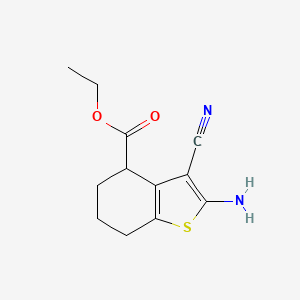

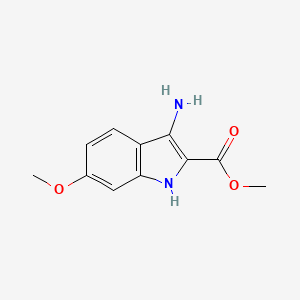

2-Methylbutyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylbutyl benzoate is a natural product found in Hamamelis virginiana and Hypericum perforatum with data available.

Aplicaciones Científicas De Investigación

1. Crystal Engineering and Phase Transition Studies

2-Methylbutyl benzoate is involved in research exploring crystal engineering. A study on Methyl 2-(carbazol-9-yl)benzoate, a structurally related compound, highlighted its unique crystallization properties, transforming from a high-Z′ structure to a Z′ = 2 structure under high pressure. This research provides insights into the behavior of similar benzoate compounds under varying physical conditions (Johnstone et al., 2010).

2. Liquid Crystal Display Technology

2-Methylbutyl benzoate derivatives have been synthesized for potential use in cholesteric liquid crystal devices. These derivatives, like (S)‐(2‐methylbutyl)benzene, exhibited properties such as high helical twisting power and dielectric anisotropy, making them suitable for advanced display technologies (Yokokoji et al., 2008).

3. Vibrational Spectroscopy in Biomolecule Research

In vibrational spectroscopy, Methyl benzoate, a closely related compound, serves as a model for developing new IR pulse schemes applicable to biomolecules. This research explores the anharmonic vibrational modes of Methyl benzoate, providing valuable insights for similar studies involving 2-Methylbutyl benzoate (Maiti, 2014).

4. Indoor Air Quality and Mold Growth Monitoring

Methyl benzoate, which is similar in structure, has been investigated as a biomarker for mold growth in indoor environments, demonstrating its potential in air quality monitoring. This compound was used to detect mold in various educational institutions, indicating its utility in environmental health research (Parkinson et al., 2009).

5. Insecticidal and Repellent Properties

Research on Methyl benzoate has revealed its insecticidal and repellent activities against agricultural pests like Aedes aegypti and Bemisia tabaci. Given the structural similarities, 2-Methylbutyl benzoate might share these properties, making it a potential candidate for eco-friendly pest control solutions (Larson et al., 2021; Mostafiz et al., 2018).

6. Interaction with Polyphenols and Flavor Volatility

The interactions of Methyl benzoate with polyphenols have been studied to understand the volatility of flavor compounds. This research is crucial in food science, where similar benzoate compounds like 2-Methylbutyl benzoate could influence the sensory properties of food products (Aronson & Ebeler, 2004).

7. Cytotoxicity and Pharmaceutical Potential

Studies have been conducted to evaluate the cytotoxicity of Methyl benzoate, which has implications for the safety and potential pharmaceutical applications of related compounds like 2-Methylbutyl benzoate (Bunch et al., 2020).

Propiedades

Número CAS |

52513-03-8 |

|---|---|

Nombre del producto |

2-Methylbutyl benzoate |

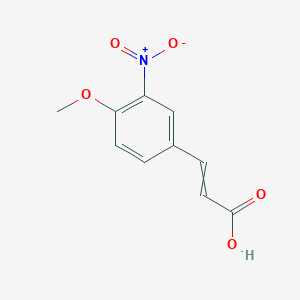

Fórmula molecular |

C12H16O2 |

Peso molecular |

192.25 g/mol |

Nombre IUPAC |

2-methylbutyl benzoate |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)9-14-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

Clave InChI |

PYZHESNNAPENLQ-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(=O)C1=CC=CC=C1 |

SMILES canónico |

CCC(C)COC(=O)C1=CC=CC=C1 |

Otros números CAS |

52513-03-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B1615441.png)

![Alanine, 3-[(alpha,alpha-diphenylpiperonyl)thio]-, L-](/img/structure/B1615452.png)

![Diethyl 2-[[4-[(6,8-diacetamidopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1615453.png)

![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole](/img/structure/B1615458.png)

![2,8-Diazaspiro[5.5]undecane-1,7-dione](/img/structure/B1615459.png)